molecular formula C23H44FN5O15 B12764950 Butakacin CAS No. 130592-05-1

Butakacin

Cat. No.: B12764950
CAS No.: 130592-05-1
M. Wt: 649.6 g/mol
InChI Key: YDWLBMXIHHKOGM-UHFFFAOYSA-N
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Description

Butakacin is a white crystalline ester used primarily as a local anesthetic. It was first marketed in 1920 and has since been utilized in various medical and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butakacin involves several steps. Initially, metallic sodium is added to a mixture of allyl alcohol and dibutylamine, resulting in the formation of 3-dibutylamino-1-propanol. This intermediate is then esterified with para-nitrobenzoyl chloride to produce the ester. The final step involves the reduction of the nitro group to complete the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-pressure homogenization and ultrasonication .

Chemical Reactions Analysis

Types of Reactions

Butakacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds depending on the nucleophile used .

Scientific Research Applications

Butakacin has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving cell membrane permeability and ion channel function.

    Medicine: Utilized as a local anesthetic in minor surgical procedures and dental applications.

    Industry: Used in the formulation of various pharmaceutical products

Mechanism of Action

Butakacin exerts its effects by blocking sodium channels in nerve cells, thereby preventing the initiation and propagation of action potentials. This results in a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

  • Procaine
  • Lidocaine
  • Bupivacaine

Comparison

Butakacin is unique in its specific ester structure, which provides distinct pharmacokinetic properties compared to other local anesthetics. For instance, this compound has a longer duration of action compared to Procaine and a different side effect profile compared to Lidocaine and Bupivacaine .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it a valuable tool in both scientific research and medical practice.

Properties

CAS No.

130592-05-1

Molecular Formula

C23H44FN5O15

Molecular Weight

649.6 g/mol

IUPAC Name

4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-fluorobutanamide;carbonic acid

InChI

InChI=1S/C22H42FN5O12.CH2O3/c23-6(1-2-24)20(36)28-8-3-7(26)18(39-22-16(34)15(33)13(31)9(4-25)37-22)17(35)19(8)40-21-14(32)11(27)12(30)10(5-29)38-21;2-1(3)4/h6-19,21-22,29-35H,1-5,24-27H2,(H,28,36);(H2,2,3,4)

InChI Key

YDWLBMXIHHKOGM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)F)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.C(=O)(O)O

Origin of Product

United States

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